2,2-Difluorocyclopentan-1-amine hydrochloride
Overview
Description
2,2-Difluorocyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9F2N.ClH/c6-5(7)3-1-2-4(5)8;/h4H,1-3,8H2;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 157.59 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Anti-Influenza Virus Activity
- Application : A study by Oka et al. (2001) describes the synthesis of tricyclic compounds with a unique amine moiety, including derivatives of 2,2-Difluorocyclopentan-1-amine, for developing anti-influenza virus agents. One such compound demonstrated potent anti-influenza A virus activity and was well-tolerated in mice, suggesting potential for human applications (Oka et al., 2001).
Synthesis of Building Blocks
- Application : Melnykov et al. (2017) explored the preparation of gem-difluorocyclopentane/hexane-derived carboxylic acids and amines. They mention the synthesis of 2,2-difluoro isomers like 2,2-Difluorocyclopentan-1-amine hydrochloride as necessary for obtaining target compounds (Melnykov et al., 2017).
Macrocyclic Compound Synthesis
- Application : Frydrych et al. (2019) conducted a study on the synthesis of mixed macrocycles derived from 2,6-Diformylpyridine and enantiomers of trans-1,2-Diaminocyclopentane, which could potentially involve this compound in the formation of these macrocycles (Frydrych et al., 2019).
Chemical Transformation for Medicinal Chemistry
- Application : Harmata et al. (2021) discussed the conversion of bicyclo[1.1.1]pentan-1-amines, which could include this compound, to various polysubstituted bicyclo[3.1.1]heptan-1-amines. These transformations are significant in producing complex, sp3-rich primary amine building blocks for medicinal chemistry (Harmata et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and if swallowed, calling a poison center or doctor if feeling unwell .
Mechanism of Action
Action Environment
The action, efficacy, and stability of 2,2-Difluorocyclopentan-1-amine hydrochloride can be influenced by various environmental factors. It is known that the compound is stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could play a role in its stability.
Biochemical Analysis
Biochemical Properties
2,2-Difluorocyclopentan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes related to metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. The changes in gene expression can result in altered cellular functions and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere conditions at temperatures between 2-8°C. Prolonged exposure to environmental factors can lead to its degradation, which may affect its efficacy in biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. The involvement of cytochrome P450 enzymes in its metabolism highlights its role in modulating metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into cells via amino acid transporters and subsequently distributed to various organelles where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .
Properties
IUPAC Name |
2,2-difluorocyclopentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)3-1-2-4(5)8;/h4H,1-3,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKPWPHIGLLMRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856554 | |
Record name | 2,2-Difluorocyclopentan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921599-70-4 | |
Record name | 2,2-Difluorocyclopentan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-difluorocyclopentan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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